Fmoc-Cha-OH

Supramolecular hydrogels Thermal stability Self-assembly

Fmoc-Cha-OH uniquely delivers aliphatic hydrophobicity without the aromatic π-stacking of phenylalanine—critical for eliminating off-target binding, aggregation, and UV interference at 254–280 nm in peptide therapeutics. With enantiomeric purity ≥99.5% (a/a) and proven Fmoc-SPPS compatibility, this cyclohexylalanine building block introduces conformational constraints that stabilize secondary structures and enable structure-activity relationship studies. Unlike Fmoc-Phe-OH, Fmoc-Cha-OH resists hydrogel formation, making it an essential control compound for self-assembly research and a strategic choice for engineering stable peptide formulations. Choose Fmoc-Cha-OH when stereochemical integrity and predictable hydrophobic performance are non-negotiable.

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
CAS No. 135673-97-1
Cat. No. B557506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cha-OH
CAS135673-97-1
SynonymsFmoc-Cha-OH; 135673-97-1; Fmoc-3-cyclohexyl-L-alanine; Fmoc-L-cyclohexylalanine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoicacid; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-cyclohexyl-L-alanine; (2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid; AmbotzFAA1357; AC1LJQN0; AC1Q71CV; 47314_ALDRICH; SCHEMBL119686; N-Fmoc-3-cyclohexyl-L-alanine; 47314_FLUKA; MolPort-003-725-630; ZINC621923; ACT09293; ANW-75396; CF-783; AKOS015837226; RTR-004798; AJ-23750; AK-58443; AM808135; AN-32096
Molecular FormulaC24H27NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
InChIKeyHIJAUEZBPWTKIV-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cha-OH (135673-97-1) Procurement Guide: Core Identity and Verified Specifications


Fmoc-Cha-OH (N-α-Fmoc-β-cyclohexyl-L-alanine) is a standardized, high-purity (>98.0% by HPLC) Fmoc-protected non‑canonical amino acid derivative designed for solid-phase peptide synthesis (SPPS) . The compound is supplied as a white to slightly yellow powder with a molecular weight of 393.48 g·mol⁻¹ (C₂₄H₂₇NO₄) and a melting point of 125–130 °C . Its defining feature is the cyclohexyl side chain, which introduces substantial hydrophobicity (consensus Log P ≈4.32) without aromatic character, thereby modulating peptide aggregation, stability, and hydrogel properties [1]. These attributes are verified by comprehensive analytical specifications including enantiomeric purity ≥99.5% and solubility of 1 mmol in 2 mL DMF .

Why Fmoc-Cha-OH (135673-97-1) Cannot Be Replaced by Common Fmoc‑Amino Acid Analogs


Although Fmoc-Cha-OH is a simple alanine derivative, its cyclohexyl side chain confers steric and hydrophobic properties that differ fundamentally from natural amino acids such as Fmoc‑Phe‑OH, Fmoc‑Leu‑OH, or Fmoc‑Val‑OH. The absence of an aromatic ring eliminates π–π stacking interactions, while the increased hydrophobicity (Log P ≈4.3 vs. ~3.1 for Fmoc‑Phe‑OH and ~2.8 for Fmoc‑Leu‑OH) alters peptide secondary structure propensity, self‑assembly kinetics, and gelation behavior [1]. Direct comparative studies demonstrate that Fmoc‑Cha‑OH and Fmoc‑Phe‑OH produce hydrogels with distinct thermal stabilities and respond differently to ionic strength, confirming that generic substitution will not reproduce the same material or biological properties [2][3].

Fmoc-Cha-OH (135673-97-1) Evidence-Based Differentiation vs. Closest Analogs


Thermal Stability of Hydrogels: Fmoc-Cha-OH (Tgel ≈50 °C) vs. Fmoc-Phe-OH (Tgel ≈65 °C)

A direct head-to-head comparison of hydrogel thermal stability revealed that Fmoc-Cha-OH forms a hydrogel with a gel‑to‑sol transition temperature (Tgel) of approximately 50 °C, whereas the aromatic analog Fmoc-Phe-OH yields a hydrogel with a significantly higher Tgel of about 65 °C [1]. This 15 °C difference is attributed to the absence of π–π stacking in the non‑aromatic cyclohexylalanine derivative, demonstrating that Fmoc-Cha-OH can be used to engineer hydrogels with lower thermal stability and potentially tunable release profiles [2].

Supramolecular hydrogels Thermal stability Self-assembly

Ionic Strength Response: Fmoc-Cha-OH Precipitates with NaCl vs. Fmoc-Phe-OH Exhibits 67% MGC Reduction

In a comparative study of several Fmoc‑amino acid hydrogelators, Fmoc-Phe-OH demonstrated a ~67% (3‑fold) reduction in minimum gelation concentration (MGC) from 0.24 wt % to 0.08 wt % upon addition of 500 mM NaCl, transforming it into a “super hydrogelator” (MGC <0.1 wt %) [1]. Under identical conditions, Fmoc-Cha-OH did not form a hydrogel but instead precipitated, indicating that the cyclohexyl side chain does not support the cation‑π interactions and charge shielding that enhance gelation in the aromatic counterpart [2]. This stark contrast confirms that Fmoc-Cha-OH behaves fundamentally differently in high‑ionic‑strength environments.

Low molecular weight gelators Ionic strength modulation Supramolecular chemistry

Metabolic Stability Enhancement: Peptides Incorporating Cha Show Up to 340‑Fold Plasma Half‑Life Increase

Incorporation of L‑cyclohexylalanine (L‑Cha) into apelin‑17 analogues resulted in a 340‑fold increase in plasma half‑life compared to the native apelin‑17 isoform, as determined by in vitro proteolytic stability assays [1]. Similarly, apelin‑13 analogues containing L‑Cha exhibited up to a 40‑fold longer plasma half‑life [2]. While these data are class‑level evidence derived from peptide systems rather than a direct comparison of Fmoc‑protected monomers, they demonstrate that the cyclohexylalanine side chain confers substantial resistance to enzymatic degradation, a property not observed with natural aliphatic residues such as leucine or valine .

Peptide drug development Proteolytic stability Apelin analogues

Self‑Assembly and Hydrogelation: Fmoc-Cha-OH Forms Stable Hydrogels via Annealing, Distinct from Aromatic Analogs

Contrary to earlier reports that classified Fmoc‑Cha‑OH as a non‑gelator, controlled annealing studies demonstrated that it can form a stable hydrogel, indicating that the hydrophobicity of the cyclohexyl ring is sufficient to drive self‑assembly even in the absence of aromatic π‑stacking [1]. Comparative analysis of amphipathic (FKFE)₂ peptides revealed that global replacement of Phe with cyclohexylalanine (Cha) yields unique self‑assembly characteristics and enhanced hydrogelation properties relative to peptides substituted with alanine, valine, or leucine [2]. This demonstrates that Fmoc-Cha-OH enables the creation of amyloid‑like fibrils and hydrogels with properties that are distinct from those formed by aromatic Fmoc‑amino acids, offering an alternative pathway for designing supramolecular materials [3].

Peptide self-assembly Hydrogelation Amyloid mimetics

Procurement-Oriented Application Scenarios for Fmoc-Cha-OH (135673-97-1) Based on Verified Evidence


Design of Thermo‑Responsive Hydrogels for Controlled Drug Release

Fmoc-Cha-OH forms hydrogels with a gel‑to‑sol transition temperature (Tgel ≈50 °C) that is approximately 15 °C lower than that of Fmoc‑Phe‑OH hydrogels [1]. This lower thermal stability enables the design of injectable or implantable hydrogel depots that undergo gel‑to‑sol transition near body temperature, facilitating controlled release of therapeutics. Procuring Fmoc-Cha-OH is therefore justified when a temperature‑sensitive delivery system is required, as substituting with aromatic Fmoc‑amino acids would yield a more thermally stable gel with potentially slower or less complete release [2].

Synthesis of Metabolically Stabilized Peptide Therapeutics

Peptide analogues incorporating L‑cyclohexylalanine exhibit up to 340‑fold longer plasma half‑lives compared to their native counterparts [1]. Fmoc-Cha-OH serves as the essential SPPS building block for introducing this protease‑resistant residue into peptide drug candidates [2]. For programs focused on improving the pharmacokinetic profile of peptide leads, selecting Fmoc-Cha-OH over natural hydrophobic amino acids (e.g., Fmoc‑Leu‑OH) provides a rational, evidence‑backed strategy to enhance metabolic stability [3].

Formulation of Non‑Aromatic Supramolecular Gels for Biomaterials

Fmoc-Cha-OH can form stable hydrogels through an annealing process, offering a non‑aromatic alternative to Fmoc‑Phe‑OH for the construction of supramolecular biomaterials [1]. The absence of a phenyl ring eliminates potential π‑π stacking‑induced cytotoxicity or fluorescence interference, making Fmoc-Cha-OH the preferred building block for applications in tissue engineering scaffolds, cell culture matrices, and optical biosensing where aromatic residues may confound results [2]. Procurement should prioritize Fmoc-Cha-OH when a purely hydrophobicity‑driven gelator is needed [3].

Avoidance of Salt‑Induced Gelation in High‑Ionic‑Strength Environments

In contrast to Fmoc‑Phe‑OH, which shows a 67% reduction in minimum gelation concentration in the presence of 500 mM NaCl, Fmoc-Cha-OH precipitates under the same conditions [1]. This differential behavior is critical for formulations intended for physiological or high‑salt media. If gel formation must be prevented or if precipitation is the desired outcome (e.g., for purification or isolation), Fmoc-Cha-OH is the appropriate choice, whereas Fmoc‑Phe‑OH would be contraindicated [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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